

Kalafungin: A Technical Guide to a Benzoisochromanequinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalafungin is a broad-spectrum antibiotic belonging to the benzoisochromanequinone class of natural products. [1][2] First isolated from Streptomyces tanashiensis in the 1960s, this polyketide-derived compound exhibits significant in vitro activity against a range of pathogenic fungi, yeasts, and Gram-positive bacteria. [2][3][4] Beyond its primary antimicrobial properties, Kalafungin has demonstrated potential as a β -lactamase inhibitor and possesses cytotoxic activity against tumor cells. [5][6][7] This technical guide provides a comprehensive overview of Kalafungin, detailing its biosynthesis, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective and anticancer agents.

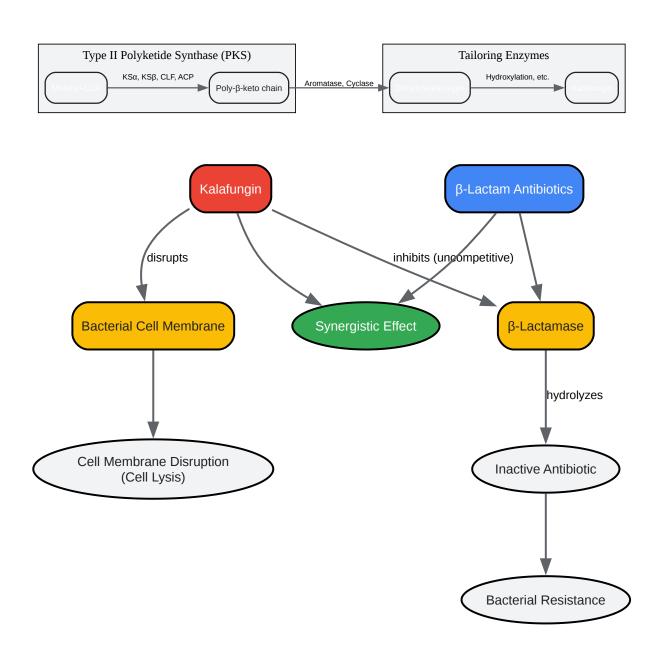
Chemical and Physical Properties

Kalafungin (C₁₆H₁₂O₆, Molar Mass: 300.266 g·mol⁻¹) is a structurally complex molecule characterized by a fused three-ring system composed of a benzene, a quinone, and a stereospecific pyran ring.[5][8] It is also known by the synonyms U-19718 and Nanaomycin D. [1]

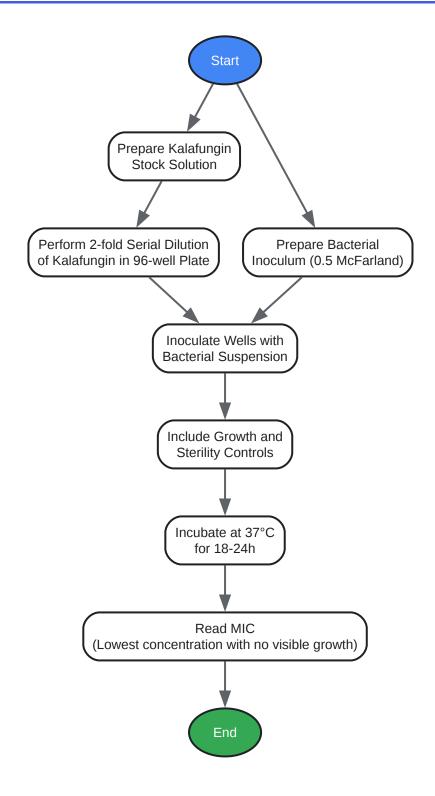
Biosynthesis



The biosynthesis of **Kalafungin** in Streptomyces species is accomplished via a type II polyketide synthase (PKS) system.[9] This system iteratively condenses simple carboxylic acid units to form a poly-β-keto chain, which is subsequently modified by a series of tailoring enzymes to yield the final benzoisochromanequinone structure.[9] The biosynthetic pathway of **Kalafungin** shares early steps with that of another well-known antibiotic, actinorhodin, produced by Streptomyces coelicolor.[10] Studies involving mutants of Streptomyces tanashiensis have allowed for the classification of seven phenotypic classes, suggesting a linear sequence of biosynthetic blocks.[10] Dihydro**kalafungin** is a key intermediate in this pathway.[5][9]







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- To cite this document: BenchChem. [Kalafungin: A Technical Guide to a Benzoisochromanequinone Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673277#kalafungin-as-a-benzoisochromanequinone-antibiotic]

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